Vinyl acetate-D6

Polymerization Kinetics Chain Transfer Mechanistic Studies

Vinyl acetate-D6 (CAS 189765-98-8) is a perdeuterated isotopologue of vinyl acetate wherein all six hydrogen atoms are systematically replaced with deuterium atoms. The compound exhibits a molecular formula of C₄D₆O₂ and a molecular weight of approximately 92.13 g/mol, compared to 86.09 g/mol for the non-deuterated analog (vinyl acetate, CAS 108-05-4).

Molecular Formula C4H6O2
Molecular Weight 92.127
CAS No. 189765-98-8
Cat. No. B575035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl acetate-D6
CAS189765-98-8
SynonymsVINYL ACETATE-D6
Molecular FormulaC4H6O2
Molecular Weight92.127
Structural Identifiers
SMILESCC(=O)OC=C
InChIInChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D
InChIKeyXTXRWKRVRITETP-QNYGJALNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Acetate-D6 (CAS 189765-98-8) for Analytical Quantification and Mechanistic Studies


Vinyl acetate-D6 (CAS 189765-98-8) is a perdeuterated isotopologue of vinyl acetate wherein all six hydrogen atoms are systematically replaced with deuterium atoms . The compound exhibits a molecular formula of C₄D₆O₂ and a molecular weight of approximately 92.13 g/mol, compared to 86.09 g/mol for the non-deuterated analog (vinyl acetate, CAS 108-05-4) . Commercially available material is typically supplied at 98 atom% D isotopic enrichment, stabilized with hydroquinone [1]. As a stable isotope-labeled internal standard, vinyl acetate-D6 serves as a reference compound for quantitative analysis via gas chromatography-mass spectrometry (GC-MS) and as a mechanistic probe for investigating chain transfer kinetics in polymerization studies [2].

Why Non-Deuterated Vinyl Acetate Cannot Substitute for Vinyl Acetate-D6 in Analytical and Kinetic Applications


Non-deuterated vinyl acetate (CAS 108-05-4) cannot serve as a substitute for vinyl acetate-D6 in applications requiring precise quantification or isotopic tracing. The +6 Da mass shift (m/z 86.09 to 92.13) enables unequivocal differentiation via mass spectrometry, allowing vinyl acetate-D6 to function as an ideal internal standard in isotope dilution assays without co-eluting interference . Furthermore, deuterium substitution introduces a measurable kinetic isotope effect (KIE) in radical-mediated polymerization reactions; replacement of hydrogen with deuterium alters the rate of chain transfer by a factor of approximately 3.0, rendering mechanistic studies conducted with non-deuterated monomer incomparable to those employing the labeled compound [1]. Generic substitution would therefore compromise both analytical accuracy and the interpretability of polymerization kinetics data.

Quantitative Performance Evidence for Vinyl Acetate-D6 versus Non-Deuterated Vinyl Acetate


Kinetic Isotope Effect in Bulk Polymerization Chain Transfer: Vinyl Acetate-D6 versus Undeuterated Monomer

In bulk polymerization of vinyl acetate, the overall isotope effect of chain transfer to monomer was determined to be 3.0 when comparing deuterated vinyl acetate to undeuterated vinyl acetate [1]. This value was derived from comparative polymerization experiments conducted with vinyl trideuteroacetate and trideuterovinyl acetate, polymerized in both bulk and emulsion, and compared with undeuterated vinyl acetate under identical conditions [1]. The major chain transfer site was identified as the vinyl hydrogens of vinyl acetate, accounting for 94% of transfer events [1].

Polymerization Kinetics Chain Transfer Mechanistic Studies

Mass Spectrometric Differentiation: +6 Da Molecular Weight Shift Enables Unambiguous Analyte Discrimination

Vinyl acetate-D6 (C₄D₆O₂) exhibits a molecular weight of 92.13 g/mol, representing a +6.04 Da increase relative to non-deuterated vinyl acetate (C₄H₆O₂, 86.09 g/mol) . This mass shift corresponds to the replacement of six hydrogen atoms (¹H, 1.0078 Da) with six deuterium atoms (²H, 2.0141 Da). In GC-MS applications, this 6 Da difference provides baseline-resolved mass separation between the analyte and internal standard channels, enabling accurate isotope dilution quantification without isotopic overlap interference [1].

GC-MS Isotope Dilution Quantitative Analysis

Commercial Isotopic Purity Threshold: ≥98 atom% D Specification Enables Reliable Quantification

Commercially sourced vinyl acetate-D6 is routinely supplied with a minimum isotopic enrichment of 98 atom% D, as verified by independent supplier specifications [1]. This enrichment level ensures that >98% of hydrogen positions in the molecule are occupied by deuterium, minimizing the presence of partially deuterated isotopologues (e.g., -d₅, -d₄ species) that could introduce quantitation bias in isotope dilution assays. Lower-grade deuterated monomers or in-house deuteration attempts typically yield variable enrichment (<95 atom% D) .

Isotopic Enrichment Quality Control Procurement Specification

Procurement-Relevant Application Scenarios for Vinyl Acetate-D6 (CAS 189765-98-8)


Quantitative GC-MS Analysis of Vinyl Acetate in Complex Matrices via Isotope Dilution

Vinyl acetate-D6 serves as a validated deuterated internal standard for the quantification of vinyl acetate in vapor-phase samples, including mainstream cigarette smoke, using gas chromatography-mass spectrometry (GC-MS) [1]. The +6 Da mass shift eliminates spectral interference with the native analyte, enabling accurate peak integration and linear calibration curves. This application is essential for laboratories conducting regulatory compliance testing, environmental monitoring, or toxicological exposure assessments where vinyl acetate levels must be precisely determined [1].

Mechanistic Elucidation of Chain Transfer Kinetics in Vinyl Acetate Polymerization

Researchers investigating the kinetics of vinyl acetate polymerization employ vinyl acetate-D6 as an isotopic tracer to quantify chain transfer events and identify the primary transfer sites [2]. The kinetic isotope effect of 3.0, measured under bulk and emulsion conditions, provides a quantitative basis for distinguishing chain transfer to monomer from other termination pathways. This application is critical for polymer chemists developing new polymerization catalysts, optimizing reaction conditions, or modeling molecular weight distributions in poly(vinyl acetate) synthesis [2].

Synthesis of Perdeuterated Poly(vinyl acetate) (d-PVAC) and Poly(vinyl alcohol) (d-PVA) for Neutron Scattering and NMR Studies

Vinyl acetate-D6 functions as the perdeuterated monomer precursor for the synthesis of fully deuterated poly(vinyl acetate) (d-PVAC) [3]. Subsequent hydrolysis of d-PVAC yields perdeuterated poly(vinyl alcohol) (d-PVA). These deuterated polymers exhibit markedly reduced incoherent neutron scattering background compared to their hydrogenated counterparts, enabling high-resolution structural studies via small-angle neutron scattering (SANS) and neutron reflectometry. Additionally, d-PVAC and d-PVA serve as matrix materials in solid-state NMR experiments where proton background suppression is required [3].

Isotopic Tracing of Vinyl Acetate-Derived Metabolites and Degradation Products

In environmental fate and metabolism studies, vinyl acetate-D6 enables the tracking of vinyl acetate-derived species through complex biological or environmental pathways. The deuterium label remains intact through hydrolysis to acetaldehyde and acetic acid derivatives, allowing researchers to distinguish exogenously administered vinyl acetate from endogenous background levels using mass spectrometric detection. This application is relevant for toxicokinetic investigations and environmental persistence assessments where unambiguous source attribution is required.

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